An In-depth Technical Guide to 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione: Structure, Properties, and Applications
An In-depth Technical Guide to 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione: Structure, Properties, and Applications
Introduction: The Versatile Scaffold of 1,2,4-Triazole-3-thiones
The 1,2,4-triazole ring system is a foundational scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and robust chemical properties.[1][2][3] When functionalized with a thione group at the 3-position and a benzyl group at the 5-position, the resulting molecule, 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione, emerges as a compound of significant interest. Its unique structural features, including multiple nucleophilic centers and the potential for tautomerism, make it a versatile precursor for the synthesis of a wide array of derivatives.[1][4] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and burgeoning applications for researchers, scientists, and professionals in drug development.
PART 1: Core Chemical and Physical Characteristics
The chemical identity of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione is defined by a five-membered triazole ring featuring a benzyl substituent at the C5 position and a thione group at the C3 position. The dihydro form indicates the presence of protons that allow for tautomerization.
Chemical Structure and Tautomerism
The molecule exists in a tautomeric equilibrium between the thione and thiol forms. The thione form is generally considered the more stable tautomer in the solid state.[5][6] The presence of endocyclic nitrogen atoms (N1, N2, and N4) and an exocyclic sulfur atom provides multiple sites for chemical modification.[1]
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IUPAC Name: 3-benzyl-1H-1,2,4-triazole-5-thione
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Molecular Formula: C₉H₁₀N₄S[7]
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CAS Number: 13373-10-9[7]
Physicochemical and Spectroscopic Properties
While a comprehensive dataset for this specific molecule is not centrally available, data from closely related analogs and general principles of 1,2,4-triazole-3-thiones allow for the estimation of its key properties.
| Property | Value/Description | Source |
| Molecular Weight | 206.27 g/mol | Calculated |
| Appearance | Likely a crystalline solid | Inferred from analogs[5][6] |
| Melting Point | Expected to be relatively high, typical for heterocyclic compounds with hydrogen bonding capabilities. | Inferred |
| Solubility | Generally soluble in polar organic solvents like DMF and DMSO. | Inferred from analogs[8] |
| ¹H NMR | Characteristic peaks for the benzyl CH₂ protons, aromatic protons, and exchangeable NH protons are expected. For a related compound, 5-benzyl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol, the benzyl CH₂ protons appear as a singlet at 4.16 ppm.[9] | [9] |
| ¹³C NMR | Resonances for the benzyl carbons, aromatic carbons, and the C=S carbon (thione) are anticipated. For a related compound, 4-benzyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, the C=S carbon appears at 168.31 ppm.[6] | [6] |
| IR Spectroscopy | Key vibrational bands would include N-H stretching, C=S stretching, and aromatic C-H and C=C stretching. For a related compound, 5-benzyl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol, a C=S band is observed around 1260 cm⁻¹.[9] | [9] |
PART 2: Synthesis and Reactivity
The synthesis of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione typically follows a well-established pathway for 1,2,4-triazole-3-thiones, which involves the cyclization of a thiosemicarbazide precursor.[1][4]
General Synthesis Protocol
The most common and efficient method for the synthesis of 5-substituted-2,4-dihydro-1,2,4-triazole-3-thiones is the alkaline cyclization of the corresponding acylthiosemicarbazide.[1][8][9][10]
Step 1: Preparation of Phenylacetic Acid Hydrazide
Phenylacetic acid is reacted with hydrazine hydrate, typically under reflux, to yield phenylacetic acid hydrazide.[9][11]
Step 2: Formation of the Acylthiosemicarbazide
The phenylacetic acid hydrazide is then reacted with an isothiocyanate, such as ammonium or potassium thiocyanate in an acidic medium, or with an arylisothiocyanate to form the corresponding 1-phenylacetyl-thiosemicarbazide.[1][9]
Step 3: Alkaline Cyclization
The acylthiosemicarbazide intermediate is heated in an alkaline medium, such as an aqueous solution of sodium hydroxide or potassium hydroxide, to induce intramolecular cyclization and dehydration, yielding the desired 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione.[1][9][10]
Experimental Workflow: Synthesis of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione
Caption: General synthesis workflow for 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione.
PART 3: Applications and Biological Significance
Derivatives of 1,2,4-triazole-3-thione are a cornerstone in the development of new therapeutic agents and industrial materials due to their wide spectrum of activities.[1][3][4]
Antimicrobial and Antifungal Activity
The 1,2,4-triazole-3-thione scaffold is a well-established pharmacophore in the design of antimicrobial and antifungal agents.[1][2][8][12][13] The presence of the N-C=S linkage is crucial for its biological activity. The benzyl group can further enhance this activity by increasing the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. Numerous studies have demonstrated that derivatives of this core structure exhibit potent activity against a range of bacterial and fungal strains.[2][12]
Corrosion Inhibition
Triazole derivatives are highly effective corrosion inhibitors for various metals and alloys, particularly in acidic media.[14][15][16][17][18] Their inhibitory action is attributed to the adsorption of the molecule onto the metal surface. This adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) and the π-electrons of the triazole ring, which form a protective film that isolates the metal from the corrosive environment.[14][15] The benzyl group can contribute to a more compact and robust protective layer.
Potential in Drug Development
Beyond antimicrobial and anticorrosive properties, the 1,2,4-triazole-3-thione nucleus has been explored for a multitude of other pharmacological activities, including:
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Anticancer: Certain derivatives have shown promising cytotoxic activity against various cancer cell lines.[1][19]
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Anti-inflammatory and Analgesic: The scaffold has been incorporated into molecules exhibiting anti-inflammatory and pain-relieving properties.[1][8]
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Antioxidant: The thione/thiol tautomerism allows these compounds to act as radical scavengers.[20]
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Anticonvulsant: Some derivatives have been investigated for their potential in managing seizures.[8][21]
Structure-Activity Relationship Logic
Caption: Structure-activity relationship for 1,2,4-triazole-3-thione derivatives.
Conclusion
5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione is a molecule with a rich chemical profile and significant potential across various scientific disciplines. Its straightforward synthesis and the versatility of its chemical structure make it an attractive starting point for the development of new materials and therapeutic agents. Further research into this compound and its derivatives is warranted to fully explore its promising applications in medicine and industry.
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